2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile
Description
This pyrimidinecarbonitrile derivative features a benzylsulfanyl group at position 2, a 4-methylphenyl substituent at position 4, and a piperidino (piperidine-derived) group at position 5. Its molecular formula is C₂₄H₂₅N₃S₂, with a molecular weight of 419.59 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving pyrimidine precursors with leaving groups (e.g., chlorine) replaced by sulfur- or nitrogen-based nucleophiles .
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)-6-piperidin-1-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4S/c1-18-10-12-20(13-11-18)22-21(16-25)23(28-14-6-3-7-15-28)27-24(26-22)29-17-19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJZJUNSYHCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the 4-methylphenyl group is introduced to the pyrimidine ring.
Incorporation of the Piperidino Group: The piperidino group can be added through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the pyrimidine ring.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a dehydration reaction of an amide or an aldoxime precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, derivatives featuring similar piperidine structures have shown enhanced cytotoxicity against human cancer cell lines such as colon and breast cancer cells .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Research indicates that the incorporation of the benzylsulfanyl group enhances the antimicrobial efficacy of piperidine derivatives. In vitro studies have demonstrated significant inhibition of microbial biofilm formation, particularly against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structural motifs can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections . The mechanism involves binding to the active site of these enzymes, thereby preventing substrate interaction.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues and their substituent-driven differences are summarized below:
Key Observations :
- Substituent Effects: Piperidino vs. This may improve solubility in polar solvents . Sulfanyl vs. Oxo Groups: The 6-oxo group () enables hydrogen bonding, influencing crystal packing and solubility, whereas sulfanyl groups (target compound) contribute to lipophilicity . Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group (target compound) increases aromatic stacking interactions, contrasting with aliphatic substituents (e.g., 2-methylpropyl in ) .
Spectroscopic and Crystallographic Data
- 1H NMR Comparison: Target Compound: Aromatic protons (δ 6.98–7.51 ppm), piperidino protons (δ 2.76 ppm, CH₂), and methyl groups (δ 2.27 ppm, Ar–CH₃) . Compound: Methoxyethyl protons (δ 3.27 ppm, CH₃O), NH proton (δ 13.55 ppm) .
- Crystallography: Both the target compound and analogue adopt a monoclinic system (P21/c) with layered stacking. However, the target compound lacks strong hydrogen bonds, unlike ’s N–H⋯O interactions .
Biological Activity
2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile, also known by its CAS number 303985-63-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H25N5S
- Molecular Weight : 415.55 g/mol
- Boiling Point : 650.3 ± 55.0 °C (predicted)
- Density : 1.27 ± 0.1 g/cm³ (predicted)
- pKa : 6.69 ± 0.42 (predicted) .
The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a dopamine transporter (DAT) reuptake inhibitor, similar to other compounds in its class. This mechanism could potentially enhance dopaminergic signaling, which is critical in treating disorders such as depression and schizophrenia.
Pharmacological Effects
-
Dopamine Reuptake Inhibition :
- The compound's structural similarity to known DAT inhibitors suggests it may function similarly, potentially leading to increased dopamine levels in the synaptic cleft.
- In vitro studies have demonstrated binding affinities comparable to established DAT inhibitors, indicating its potential therapeutic applications in neuropsychiatric disorders.
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Antidepressant Activity :
- Research indicates that compounds with similar structures often exhibit antidepressant properties due to their influence on monoamine neurotransmitter systems.
- Behavioral pharmacological tests have shown that modifications to the compound can lead to enhanced antidepressant-like effects in animal models.
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Antitumor Potential :
- Some studies have explored the compound's cytotoxic effects against various cancer cell lines, suggesting a possible role in oncology.
- The exact mechanism remains under investigation, but initial findings indicate that it may induce apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile, and how are intermediates characterized?
Methodological Answer:
- Synthesis Design : The compound is typically synthesized via multi-step condensation reactions. For example, thiourea derivatives can react with substituted benzyl halides to introduce the benzylsulfanyl group. Piperidine substitution at position 6 is achieved through nucleophilic aromatic substitution under reflux conditions in aprotic solvents like DMF or DMSO .
- Intermediate Characterization : Key intermediates (e.g., pyrimidine precursors) are characterized using X-ray crystallography to confirm bond angles and torsion angles (e.g., N–C–S linkages ). NMR spectroscopy (1H/13C) and HPLC purity analysis are critical for verifying regioselectivity and minimizing byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) resolves the pyrimidine core geometry, including dihedral angles between the benzylsulfanyl and 4-methylphenyl groups. For example, the S–C bond length typically ranges from 1.75–1.80 Å .
- Spectroscopic Confirmation :
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated against viral proteases?
Methodological Answer:
- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets, such as SARS-CoV main protease (Mpro) . Evidence suggests pyrimidinecarbonitriles inhibit viral replication by binding to catalytic cysteine residues .
- Assay Design :
- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at position 4 to enhance binding affinity .
Q. How should researchers address contradictory data on substituent effects in pyrimidinecarbonitrile derivatives?
Methodological Answer:
- Data Reconciliation :
- Compare substituent electronic effects via Hammett plots (σ values). For instance, electron-donating groups (e.g., -OCH3) at position 4 may reduce reactivity, while electron-withdrawing groups (e.g., -NO2) enhance electrophilicity .
- Use density functional theory (DFT) to model charge distribution and predict regioselectivity in substitution reactions .
- Experimental Validation : Synthesize derivatives with controlled substituent variations and analyze reaction kinetics via HPLC-MS monitoring .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Structural Modifications :
- ADME Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
